Fagaridine
Overview
Description
Fagaridine is a benzophenanthridine alkaloid found in various species of the genus Zanthoxylum, such as Zanthoxylum zanthoxyloides . It is known for its potential therapeutic properties, including antitumor and antimicrobial activities . The molecular formula of this compound is C20H16NO4, and it has a molecular weight of 334.3 g/mol .
Scientific Research Applications
Fagaridine has several scientific research applications:
Preparation Methods
Fagaridine can be synthesized through several methods. One common synthetic route involves the aryl-aryl coupling reaction of bromo amides protected by an isopropyl group with palladium, followed by reduction with lithium aluminum hydride (LiAlH4) and treatment with concentrated hydrochloric acid (HCl). Another method includes the biomimetic introduction of an oxy functionality at the C10 position in the benzo[c]phenanthridine skeleton
Chemical Reactions Analysis
Fagaridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: Substitution reactions can introduce additional functional groups, such as hydroxyl groups, to the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions include quinone derivatives, dihydrothis compound, and hydroxylated this compound .
Mechanism of Action
The mechanism of action of fagaridine involves its interaction with molecular targets and pathways. This compound has been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death. The exact molecular targets and pathways involved in its antitumor and antimicrobial activities are still under investigation .
Comparison with Similar Compounds
Fagaridine is similar to other benzophenanthridine alkaloids, such as fagaronine and chelerythrine . it is unique due to its specific molecular structure and the presence of a methylenedioxy group . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Similar compounds include:
Fagaronine: Another benzophenanthridine alkaloid with antitumor properties.
Chelerythrine: Known for its antimicrobial and anticancer activities.
Sanguinarine: Exhibits antimicrobial and anti-inflammatory properties.
This compound’s unique structure and biological activities make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21/h3-9H,10H2,1-2H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIYYHIBVZXDI-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66804-20-4, 149998-48-1 | |
Record name | O-Demethylchelerythrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066804204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isofagaridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149998481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.